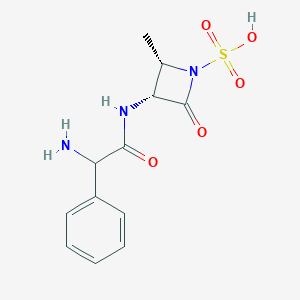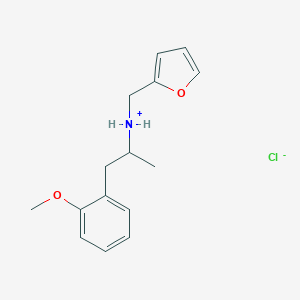
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furfurylamine, N-(o-Methoxy-alpha-methylphenethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mecanismo De Acción
The mechanism of action of furfurylamine hydrochloride is not fully understood. However, it has been found to interact with a number of different biological targets, including monoamine oxidase, sigma-1 receptors, and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Furfurylamine hydrochloride has a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to interact with the sigma-1 receptor, which is involved in a number of different physiological processes, including pain perception, stress response, and memory formation. Furfurylamine hydrochloride has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using furfurylamine hydrochloride in lab experiments is its ability to interact with a number of different biological targets. This makes it a valuable tool for researchers studying a variety of different physiological processes. However, one limitation of using furfurylamine hydrochloride is its potential toxicity. It has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of different future directions for research on furfurylamine hydrochloride. One area of interest is its potential use as a therapeutic agent. Furfurylamine hydrochloride has been found to have neuroprotective effects, which may make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new drugs. Furfurylamine hydrochloride has been found to interact with a number of different biological targets, which may make it a valuable starting point for the development of new drugs with specific biological activities.
Métodos De Síntesis
The synthesis of furfurylamine hydrochloride involves the reaction of furfurylamine with hydrochloric acid. Furfurylamine is first prepared by the reaction of furfural with ammonia. The resulting furfurylamine is then reacted with hydrochloric acid to produce furfurylamine hydrochloride.
Aplicaciones Científicas De Investigación
Furfurylamine hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, including furfurylamine derivatives. It has also been used as a substrate for enzymes, such as monoamine oxidase, and as a ligand for receptors, such as the sigma-1 receptor.
Propiedades
Número CAS |
101104-92-1 |
|---|---|
Nombre del producto |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Fórmula molecular |
C12H17N3O10 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H |
Clave InChI |
AUKKRNOTYGRNSJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
SMILES canónico |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Sinónimos |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





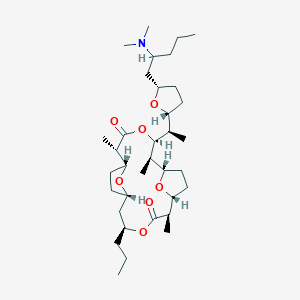
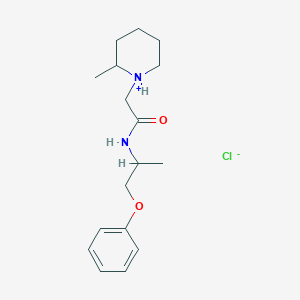
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

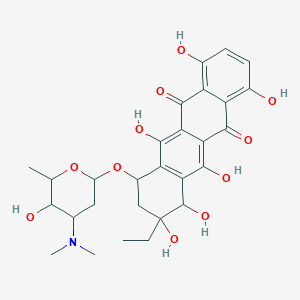
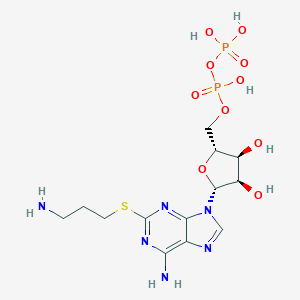
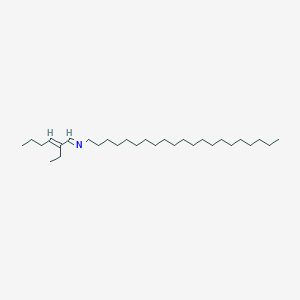
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)


